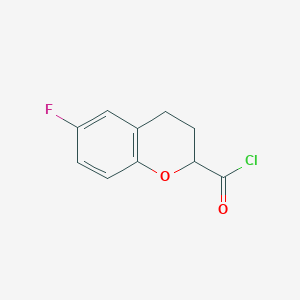

6-Fluorochromane-2-carbonyl chloride

Übersicht

Beschreibung

6-Fluorochromane-2-carbonyl chloride is a synthetic organic compound that belongs to the class of chromane derivatives. It is characterized by its molecular formula C10H8ClFO2 and a molecular weight of 214.62 g/mol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 6-Fluorochromane-2-carbonyl chloride can be synthesized through various methods. One common method involves the reaction of chroman-2-carboxylic acid with thionyl chloride, followed by the addition of 6-fluoro-3-hydroxychromone in the presence of triethylamine. Another method involves the use of thionyl chloride and N,N-dimethylformamide in toluene at temperatures ranging from 20°C to 70°C .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as heating the reaction mixture, solvent extraction, and purification through crystallization .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Fluorochromane-2-carbonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: This compound can react with nucleophiles, leading to the substitution of the carbonyl chloride group.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents are required.

Common Reagents and Conditions:

Thionyl Chloride: Used in the initial synthesis of the compound.

Triethylamine: Acts as a base in the synthesis process.

N,N-Dimethylformamide: Used as a solvent in some synthetic routes.

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted chromane derivatives .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

6-Fluorochromane-2-carbonyl chloride finds its applications primarily in the following areas:

Synthesis of Pharmaceutical Compounds

This compound is utilized as an intermediate in the synthesis of various drugs, particularly those targeting cardiovascular diseases. For instance, it plays a crucial role in synthesizing antihypertensive agents like nebivolol, which exhibits significant therapeutic effects in managing hypertension and heart failure .

Development of Bioactive Molecules

The chroman structural unit, which includes 6-fluorochromane derivatives, is prevalent in many bioactive molecules. These compounds often exhibit anti-inflammatory, antibacterial, and hypoglycemic activities, making them valuable in drug development .

Organic Synthesis

In organic chemistry, this compound serves as a key reagent for synthesizing other complex organic compounds. Its reactivity allows chemists to modify existing structures or create new ones through various reactions such as acylation and esterification .

Case Studies and Research Findings

Several studies highlight the significance of this compound in research:

Case Study 1: Antihypertensive Drug Development

A research study demonstrated the synthesis of a new class of antihypertensive drugs using this compound as an intermediate. The resulting compounds showed improved efficacy and reduced side effects compared to existing treatments .

Case Study 2: Antimicrobial Activity

Another study explored the antimicrobial properties of derivatives synthesized from this compound. The derivatives exhibited significant activity against various bacterial strains, indicating potential for developing new antibiotics .

Data Table: Comparison of Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for drug development | Nebivolol |

| Bioactive Molecule Development | Creation of compounds with therapeutic effects | Antihypertensives, Antibacterials |

| Organic Synthesis | Reagent for complex organic transformations | Various chroman derivatives |

Wirkmechanismus

The mechanism of action of 6-Fluorochromane-2-carbonyl chloride involves its reactivity as a carbonyl chloride compound. It can undergo nucleophilic substitution reactions, where the carbonyl chloride group is replaced by a nucleophile. This reactivity is crucial for its use in various synthetic applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Vergleich Mit ähnlichen Verbindungen

Chroman-2-carbonyl chloride: Similar structure but lacks the fluorine atom.

6-Fluoro-3-hydroxychromone: A precursor in the synthesis of 6-Fluorochromane-2-carbonyl chloride.

Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct chemical properties and reactivity compared to its non-fluorinated counterparts.

Biologische Aktivität

6-Fluorochromane-2-carbonyl chloride is a compound of interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview based on diverse sources.

This compound has the following chemical properties:

- Molecular Formula: C10H6ClFO

- Molecular Weight: 200.61 g/mol

- CAS Number: 850896-51-4

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of biologically active compounds. It has been studied for its potential applications in drug development, particularly in the synthesis of chiral building blocks that are pivotal in pharmaceuticals.

The compound's mechanism of action is believed to involve interaction with specific biological targets, which can include enzymes and receptors. The presence of the fluorine atom may enhance lipophilicity, thus affecting the compound's bioavailability and interaction with biological systems.

Synthesis and Enzymatic Resolution

Recent studies have focused on the enzymatic resolution of derivatives like 6-fluoro-chroman-2-carboxylic acid, which is synthesized from this compound. Two esterases from Geobacillus thermocatenulatus have been employed to achieve high enantiomeric excess (ee) values, highlighting the compound's utility in producing optically pure substances essential for pharmaceutical applications .

Enzymatic Resolution Case Study

A notable study demonstrated the sequential resolution of racemic methyl 6-fluoro-chroman-2-carboxylate using immobilized cells of EstS and EstR. This method achieved:

- (S)-FCCAs: 229.3 mM with 96.9% ee

- (R)-FCCAs: 224.1 mM with 99.1% ee

This process showcases significant advantages over traditional chemical resolution methods, yielding a total mole yield of 93.5% .

Toxicological Profile

Preliminary toxicological assessments indicate that while there are no chronic effects associated with long-term exposure to this compound, it can cause irritation upon contact with skin or eyes. However, it has not been classified as harmful by ingestion based on current data .

Comparative Biological Activity

To contextualize the activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 6-Fluoro-chroman-2-carboxylic acid | Carboxylic acid derivative | High enantioselectivity in enzymatic reactions |

| Cinchonidine | Alkaloid | Chiral catalyst in asymmetric synthesis |

| Quinidine | Alkaloid | Antiarrhythmic agent |

Eigenschaften

IUPAC Name |

6-fluoro-3,4-dihydro-2H-chromene-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFO2/c11-10(13)9-3-1-6-5-7(12)2-4-8(6)14-9/h2,4-5,9H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLMSEDWVBPGXTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.